molecular formula C3H7NO4 B158247 1,3-Propanediol, 2-nitro- CAS No. 1794-90-7

1,3-Propanediol, 2-nitro-

Cat. No.: B158247
CAS No.: 1794-90-7
M. Wt: 121.09 g/mol
InChI Key: YTIXGBHAPNMOKU-UHFFFAOYSA-N
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Description

1,3-Propanediol, 2-nitro- is an organic compound with the molecular formula C3H7NO4. It is a nitro alcohol, which means it contains both nitro and hydroxyl functional groups. This compound is known for its antimicrobial properties and is used in various industrial applications as a biocide and preservative .

Scientific Research Applications

1,3-Propanediol, 2-nitro- has several scientific research applications:

Future Directions

The production of 1,3-Propanediol from renewable feedstocks by green processes is attracting wide attention. Although biological production of 1,3-Propanediol has been commercialized, the development of more efficient microbial cell factories and new bioprocesses to use diversified cheap feedstocks, eliminate by-product formation, and avoid the requirement of adding expensive cofactors is highly desired to further reduce production costs .

Mechanism of Action

2-Nitropropane-1,3-diol

, also known as 1,3-Propanediol, 2-nitro- , BRN 1756364 , or 2-Nitro-1,3-propanediol , is an organic compound with wide-spectrum antimicrobial properties . This compound is primarily used as a preservative and biocide in various commercial and industrial applications .

Biochemical Analysis

Biochemical Properties

2-Nitropropane-1,3-diol exhibits high activity against bacteria, especially Gram-negative species . It interacts with thiol-containing dehydrogenase enzymes that are membrane-bound, leading to cell leakage and eventual collapse .

Cellular Effects

The effects of 2-Nitropropane-1,3-diol on cells are primarily bacteriostatic, followed by growth at an inhibited rate . It influences cell function by inhibiting thiol-containing dehydrogenase enzymes, causing cell leakage and eventual collapse .

Molecular Mechanism

The molecular mechanism of 2-Nitropropane-1,3-diol involves the inhibition of thiol-containing dehydrogenase enzymes . This leads to cell leakage and eventual collapse. The compound does not directly nitrosate, but under conditions where it decomposes, it can liberate nitrite and low levels of formaldehyde .

Temporal Effects in Laboratory Settings

At ambient laboratory temperatures, the half-life of 2-Nitropropane-1,3-diol was extrapolated to be about 18 years at pH 4, about 1.5 years at pH 6, and approximately two months at pH 8 . This indicates the compound’s stability and potential long-term effects on cellular function.

Dosage Effects in Animal Models

In animal models, the effects of 2-Nitropropane-1,3-diol vary with different dosages . High doses of the compound have been associated with gastrointestinal bleeding, suggesting potential toxic or adverse effects .

Metabolic Pathways

The main metabolic pathway of 2-Nitropropane-1,3-diol involves its reaction with thiols . This reaction consumes the compound and leads to the eventual removal of it from treated suspensions .

Preparation Methods

The synthesis of 1,3-Propanediol, 2-nitro- typically involves the reaction of nitromethane with formaldehyde under alkaline conditions, followed by bromination. The general steps are as follows :

    Condensation Reaction: Nitromethane reacts with formaldehyde in the presence of an alkali to form 2-nitro-1,3-propanediol.

    Bromination: The resulting 2-nitro-1,3-propanediol is then brominated to produce 2-bromo-2-nitro-1,3-propanediol.

Industrial production methods often involve similar steps but are optimized for large-scale production, ensuring higher yields and purity .

Chemical Reactions Analysis

1,3-Propanediol, 2-nitro- undergoes various chemical reactions, including:

Common reagents used in these reactions include nitric acid for oxidation, reducing agents like hydrogen or metal hydrides for reduction, and halogens for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

1,3-Propanediol, 2-nitro- can be compared with other nitro alcohols and nitro compounds:

The uniqueness of 1,3-Propanediol, 2-nitro- lies in its specific combination of nitro and hydroxyl groups, which confer distinct chemical reactivity and antimicrobial properties .

Properties

IUPAC Name

2-nitropropane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO4/c5-1-3(2-6)4(7)8/h3,5-6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTIXGBHAPNMOKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90170802
Record name 1,3-Propanediol, 2-nitro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1794-90-7
Record name 2-Nitro-1,3-propanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1794-90-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Propanediol, 2-nitro-
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Record name 1,3-Propanediol, 2-nitro-
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Record name 2-nitropropane-1,3-diol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 2-nitropropane-1,3-diol?

A1: The molecular formula of 2-nitropropane-1,3-diol is C3H7NO4, and its molecular weight is 137.1 g/mol .

Q2: What spectroscopic techniques are used to characterize 2-nitropropane-1,3-diol?

A2: Researchers commonly utilize techniques like Infrared (IR) spectroscopy, 1H Nuclear Magnetic Resonance (NMR), and 13C NMR spectroscopy to confirm the structure and purity of 2-nitropropane-1,3-diol , , . X-ray crystallography has also been employed to analyze its crystal structure and hydrogen bonding patterns , .

Q3: How does 2-nitropropane-1,3-diol act as an antimicrobial agent?

A3: 2-Nitropropane-1,3-diol exhibits its antimicrobial action primarily through two mechanisms:

  • Aerobic conditions: It catalytically oxidizes thiol-containing molecules in microorganisms, utilizing atmospheric oxygen. This process generates reactive oxygen species (ROS) like superoxide and peroxide, leading to bacterial death .
  • Anaerobic conditions: It directly reacts with thiols, depleting essential thiol-containing compounds in bacteria and inhibiting their growth .

Q4: Can 2-nitropropane-1,3-diol be used to control bacterial contamination in industrial settings?

A4: Yes, 2-nitropropane-1,3-diol demonstrates effectiveness in controlling bacterial growth in various industrial settings. For example, it is utilized in metalworking fluids to prevent rancidity and microbial contamination . Its application extends to water treatment systems, where it acts as a biocide to inhibit microbial growth .

Q5: How does 2-nitropropane-1,3-diol contribute to the development of hydrogels?

A5: 2-Nitropropane-1,3-diol acts as a masked formaldehyde donor under specific conditions like elevated pH or temperature. This released formaldehyde can then crosslink amine-functionalized polymers, leading to the formation of hydrogels .

Q6: Is 2-nitropropane-1,3-diol stable in cosmetic formulations, and what factors can lead to its degradation?

A6: While 2-nitropropane-1,3-diol is commonly used as a preservative in cosmetics, it can degrade over time. Factors contributing to its degradation include exposure to light, elevated temperatures, and interaction with other ingredients in the formulation .

Q7: What happens when 2-nitropropane-1,3-diol decomposes in aqueous base?

A7: The decomposition of 2-nitropropane-1,3-diol in aqueous base follows multiple pathways, yielding products like tris(hydroxymethyl)-nitromethane, glycolic acid, formic acid, methanol, 2,2-dinitroethanol, nitrite ions (NO2-), and bromide ions (Br-). Importantly, no hypobromite ions (BrO-) are formed during this decomposition .

Q8: What are the potential skin sensitization risks associated with 2-nitropropane-1,3-diol?

A8: 2-Nitropropane-1,3-diol is recognized as a potential skin sensitizer. Studies have shown that it can elicit allergic contact dermatitis in some individuals, even at low concentrations , . Patch testing is often used to identify individuals with sensitivity to this compound , .

Q9: How does the safety profile of 2-nitropropane-1,3-diol compare to other biocides?

A9: While 2-nitropropane-1,3-diol offers effective biocidal properties, it is essential to consider its safety profile in comparison to alternative biocides. Research on this aspect, including comparative studies on toxicity, environmental impact, and potential for resistance development, can guide the selection of safer and more sustainable alternatives .

Q10: What is known about the metabolism of 2-nitropropane-1,3-diol?

A10: A key metabolic pathway of 5-bromo-5-nitro-1,3-dioxane, a related compound, involves its conversion to 2-bromo-2-nitropropane-1,3-diol. This metabolic product acts as a nitrosating agent. Understanding the metabolic fate of 2-nitropropane-1,3-diol is crucial for assessing its overall safety profile .

Q11: What are some future directions for research on 2-nitropropane-1,3-diol?

A11: Several research avenues can further elucidate the properties and applications of 2-nitropropane-1,3-diol:

  • SAR studies: Investigating the impact of structural modifications on its antimicrobial activity, potency, and selectivity .
  • Drug delivery: Exploring strategies to enhance its delivery to specific targets or tissues for improved therapeutic outcomes .
  • Environmental impact: Assessing its ecotoxicological effects and developing strategies to minimize its negative impact on the environment , .

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